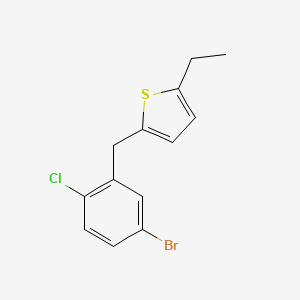
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Non-Peptide Small Molecular Antagonists
A study by H. Bi (2015) details the synthesis of benzamide derivatives, including compounds similar to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," as potential CCR5 antagonists. These compounds were synthesized through a series of reactions, including elimination, reduction, and bromination, and were characterized for their structure and biological activity, highlighting their potential in developing treatments for diseases where CCR5 plays a role (H. Bi, 2015).
Catalyst for Synthesis of Pyrazol Derivatives
Research by Z. Karimi-Jaberi et al. (2012) introduced a new and efficient catalyst for the synthesis of pyrazol derivatives. While not directly mentioning "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," the methodology could be applicable to compounds with similar structures, offering a straightforward approach to synthesizing complex organic compounds with potential pharmacological applications (Z. Karimi-Jaberi et al., 2012).
Hydrodehalogenation and Reductive Radical Cyclization
Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl chlorides and bromides, leading to reduced products or cyclized reduced products, depending on the aryl moieties present. This research suggests that compounds like "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene" could be used in similar processes to achieve high yields of desired products, underscoring the importance of such compounds in synthetic organic chemistry (Santiago E. Vaillard et al., 2004).
Synthesis of Benzo[b]thiophenes
Patrick A. Pié and L. Marnett (1988) reported the synthesis of benzo[b]thiophenes substituted at various positions, using a method that could potentially be applied to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene." This research highlights the versatility of such compounds in synthesizing heterocyclic compounds with various substitutions, which could be valuable in pharmaceutical research and development (Patrick A. Pié and L. Marnett, 1988).
Dissociative Electron Attachment Studies
A. Modelli's research (2005) on the electron transmission and dissociative electron attachment spectra for (bromoalkyl)benzenes, including compounds with similar structures to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," provides insights into the electronic properties of such compounds. This study is significant for understanding the interaction of these compounds with electrons, which could have implications in materials science and electron transfer studies (A. Modelli, 2005).
Direcciones Futuras
As “5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy , future research could focus on optimizing its synthesis and exploring its potential in the development of new antidiabetic drugs.
Propiedades
IUPAC Name |
2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYXHXKHPZDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

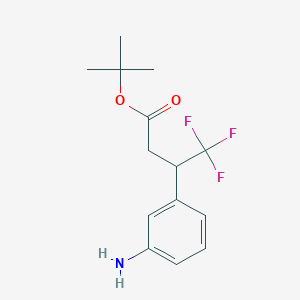
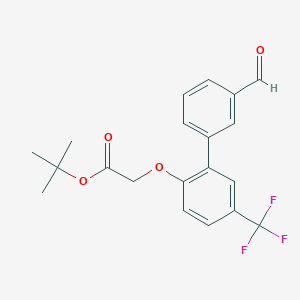


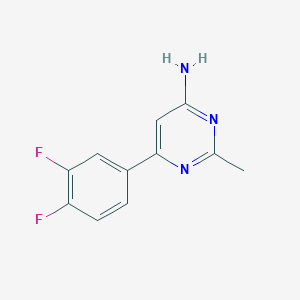
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
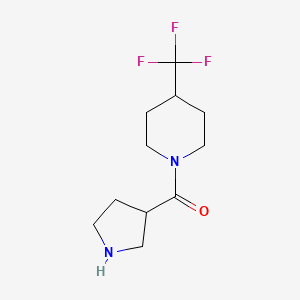

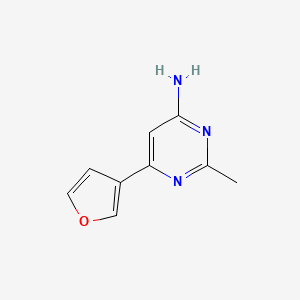


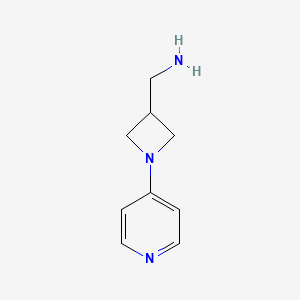
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)